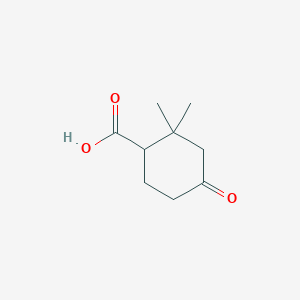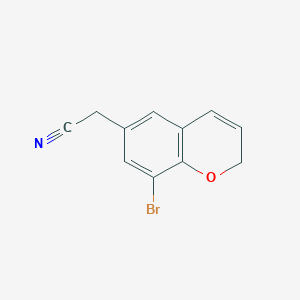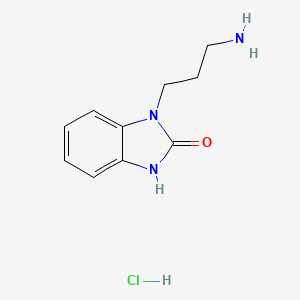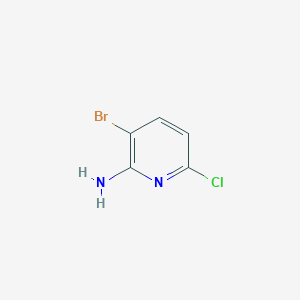![molecular formula C11H9BrN2 B1522658 5-溴-4'-甲基-[2,3']联吡啶 CAS No. 1187165-97-4](/img/structure/B1522658.png)
5-溴-4'-甲基-[2,3']联吡啶
描述
5-Bromo-4'-methyl-[2,3']bipyridinyl is a brominated derivative of bipyridine, a class of organic compounds known for their diverse applications in chemistry, biology, and materials science. This compound features a bromine atom and a methyl group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 4'-methyl-2,3'-bipyridine: The compound can be synthesized by the bromination of 4'-methyl-2,3'-bipyridine using bromine (Br2) in an inert solvent like dichloromethane (DCM) at room temperature.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated pyridine derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 5-Bromo-4'-methyl-[2,3']bipyridinyl typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in aqueous or organic solvents.
Reduction: LiAlH4, H2 with a palladium catalyst, in solvents like ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
科学研究应用
5-Bromo-4'-methyl-[2,3']bipyridinyl has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
Target of Action
Compounds similar to 5-bromo-4’-methyl-[2,3’]bipyridinyl, such as other bipyridinyl derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bipyridinyl derivatives can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Given the potential for this compound to participate in various chemical reactions, it’s plausible that it could affect multiple biochemical pathways, depending on its specific targets and mode of action .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its potential to interact with various biological targets and participate in different chemical reactions, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
相似化合物的比较
4'-Methyl-2,3'-bipyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,3'-bipyridine: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
2,2'-Bipyridine: A simpler bipyridine derivative without substitutions, commonly used in coordination chemistry.
Uniqueness: 5-Bromo-4'-methyl-[2,3']bipyridinyl is unique due to the presence of both a bromine atom and a methyl group, which provides distinct chemical properties and reactivity compared to its similar counterparts. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
3-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELNLLGPHYCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


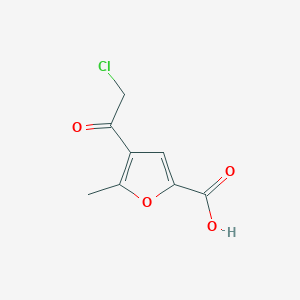

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)
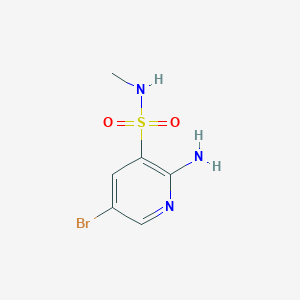
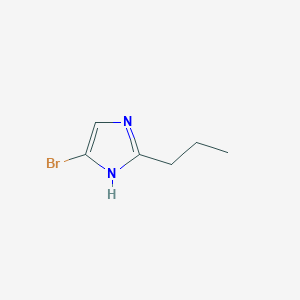
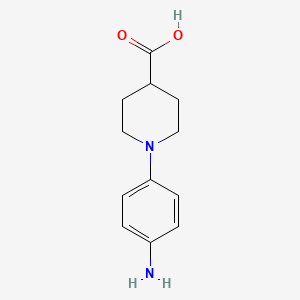
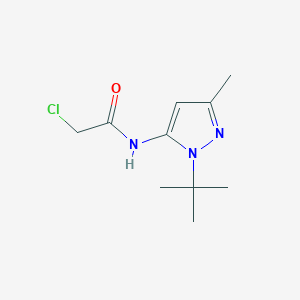
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

